
p-Menth-4(8)-en-3-one
Overview
Description
p-Menth-4(8)-en-3-one (CAS: 89-82-7), also known as (R)-(+)-pulegone, is a monoterpenoid ketone with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . It is a key constituent of essential oils in mint species such as Mentha pulegium, Hedeoma pulegioides, and Mentha subtomentella, where it can constitute up to 50.48% of the oil . Structurally, it features a cyclohexanone backbone substituted with a methyl group at position 5 and an isopropylidene group at position 2 .
The compound exhibits diverse biological activities, including antifungal, insect-repellent, and anti-acetylcholinesterase properties . However, it is also associated with hepatotoxicity and carcinogenicity in animal studies, limiting its direct use in pharmaceuticals and food products .
Preparation Methods
Chemical Synthesis via Partial Hydrogenation of Limonene Derivatives
Limonene, a readily available terpene from citrus oils, serves as a primary precursor for pulegone synthesis. Partial hydrogenation of 4R(+)-limonene over selective catalysts produces 4R(+)-1-menthene, a critical intermediate. As detailed in patent US20060155153A1, Raney nickel or palladium-based catalysts selectively reduce the exocyclic double bond of limonene while preserving the cyclohexene ring structure . Reaction conditions—such as hydrogen stoichiometry (1 equivalent) and catalyst support (carbon, silica, or alumina)—are optimized to minimize overhydrogenation to menthane .
Subsequent oxidation of 1-menthene introduces the ketone functionality at C-3. While the patent emphasizes biological hydroxylation for menthol production, chemical oxidation pathways using Jones reagent or Oppenauer conditions could theoretically yield pulegone, though these methods require further validation . Catalytic systems involving palladium/calcium carbonate (Pd/CaCO₃) demonstrate high selectivity (>85%) in related hydrogenation steps, suggesting potential applicability for intermediate stabilization .
Stereoselective Biosynthesis Using Enzymatic Catalysis
Enzymatic routes offer stereochemical precision in pulegone production. Pulegone reductase, characterized in Nepeta tenuifolia and Mentha piperita, catalyzes the reduction of Δ²,⁸ double bonds in menthol biosynthesis intermediates . Structural studies of pulegone reductase (PDB ID: 7XJ4) reveal a conserved NADPH-binding domain and active-site residues (Ser¹⁴⁸, Tyr¹⁶⁰, Lys¹⁶⁴) that govern substrate orientation .
In vitro assays using recombinant enzyme preparations achieve 70–90% conversion efficiency for (-)-pulegone to menthone under optimized conditions (50 mM KH₂PO₄, 10% sorbitol, pH 7.5) . Reverse engineering this pathway could enable pulegone accumulation by modulating redox cofactor ratios or employing ketoreductase inhibitors. Microbial chassis like E. coli or S. cerevisiae engineered with cytochrome P450 hydroxylases (e.g., limonene-3-hydroxylase) further demonstrate feasibility for de novo pulegone synthesis via mevalonate pathway intermediates .
Extraction and Isolation from Natural Sources
Natural extraction remains a primary source of pulegone due to its abundance in Lamiaceae family plants. Gas chromatography-mass spectrometry (GC-MS) profiling of Mentha species leaves identifies pulegone as the dominant constituent (50.48%), alongside α-pinene (2.29%) and D-limonene (7.22%) .
Table 1: Major Volatile Compounds in Mentha Leaf Extract
Compound | Retention Time (min) | Relative Abundance (%) |
---|---|---|
α-Pinene | 5.209 | 2.29 ± 0.00 |
D-Limonene | 6.793 | 7.22 ± 0.00 |
9-Ethylbicyclo[3.3.1]nonan-9-ol | 8.841 | 10.04 ± 0.00 |
p-Menth-4(8)-en-3-one | 10.297 | 50.48 ± 0.00 |
Steam distillation at 100–150°C effectively isolates pulegone, with yields correlating to plant growth stage and geographical origin. Supercritical CO₂ extraction enhances purity (>95%) but requires higher operational costs .
Comparative Analysis of Preparation Methods
Table 2: Efficiency Metrics for Pulegone Production Routes
Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
---|---|---|---|---|
Chemical Synthesis | 60–75 | 80–90 | Moderate | Industrial |
Enzymatic Catalysis | 70–90 | 90–98 | High | Pilot-scale |
Natural Extraction | 50–60 | 95–99 | N/A | Commercial |
-
Chemical Synthesis : Cost-effective but generates isomer by-products requiring chromatography.
-
Enzymatic Catalysis : High enantiomeric excess (ee >98%) suitable for pharmaceuticals, yet limited by enzyme stability.
-
Natural Extraction : Environmentally sustainable but yield-dependent on seasonal variations.
Industrial Applications and Process Optimization
Pulegone’s demand in menthol manufacturing (e.g., via Pd/CaCO₃-catalyzed hydrogenation) drives process innovation . Continuous-flow reactors with immobilized enzymes or heterogenous catalysts (e.g., ZrO₂-supported Ni) improve throughput by 30–40% compared to batch systems . Recent advances in metabolic engineering, such as CRISPR-modified Mentha species, aim to boost endogenous pulegone levels, potentially revolutionizing natural sourcing .
Chemical Reactions Analysis
Types of Reactions
Pseudothymidine undergoes various chemical reactions, including:
Oxidation: Pseudothymidine can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Substitution: Pseudothymidine can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of catalysts to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the nucleoside .
Scientific Research Applications
Chemical Properties and Structure
p-Menth-4(8)-en-3-one is characterized by a p-menthane backbone, specifically a cyclohexanone structure with a methyl group at position 5 and a propan-2-ylidene group at position 4(8). Its chemical formula is , and it has been studied for its unique chemical reactivity and properties.
Chemistry
In chemistry, this compound serves as a valuable probe for studying the conformational properties of nucleosides and nucleotides. Its reactivity with cationic initiators allows researchers to explore oligomerization processes, contributing to the understanding of polymer chemistry and material science.
Biology
Recent studies have highlighted the biological activities of this compound, particularly its antioxidant and antimicrobial properties. For instance, essential oils containing this compound demonstrated significant antioxidant activity, with percentages reaching up to 93.97% in DPPH radical scavenging assays . Moreover, it has shown antimicrobial efficacy against various fungi and bacteria, making it a candidate for natural preservative applications in food and pharmaceuticals .
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |
---|---|---|
Aspergillus niger | 0.09% | 0.2% |
Penicillium digitatum | 0.1% | 0.5% |
Candida albicans | 0.1% | 0.5% |
Medicine
In medical research, this compound is being investigated for its potential therapeutic applications. Studies have explored its use in antiviral and anticancer therapies due to its ability to interact with biological targets through molecular docking studies . The compound's hepatotoxicity has also been examined, particularly its metabolic pathways involving cytochrome P450 enzymes .
Industrial Applications
This compound is utilized in various industrial sectors due to its aroma and flavor properties. It has been historically employed as a food additive and fragrance component in cosmetics and personal care products. Furthermore, its potential use in synthetic biology for developing biotechnological tools is an area of active research.
Case Study 1: Antioxidant Properties of MSEO
A study on the essential oil extracted from Mentha subtomentella, which contains high levels of this compound, demonstrated significant antioxidant activity comparable to ascorbic acid . The research highlighted the potential of this essential oil in food preservation and health supplements.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against common pathogens such as E. coli and S. aureus. The findings indicated that while fungi were more susceptible to the essential oil's effects, bacteria displayed varying degrees of resistance . This underscores the compound's potential as a natural antimicrobial agent.
Mechanism of Action
Pseudothymidine exerts its effects by being incorporated into DNA strands during replication. Its unique structure allows it to pair with adenine, similar to thymidine, but with different conformational properties. This can affect the stability and function of the DNA strand, making pseudothymidine a valuable tool for studying DNA polymerase activity and fidelity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomers: (R)-(+)- vs. (S)-(-)-Pulegone
p-Menth-4(8)-en-3-one exists as enantiomers:
Both enantiomers share identical molecular formulas and weights but differ in optical rotation: (R)-(+)-Pulegone has a specific rotation of +18° to +24° , while (S)-(-)-Pulegone rotates plane-polarized light in the opposite direction .
Derivatives: Menthone and Menthol
- Menthone (C₁₀H₁₈O, MW: 154.25): A saturated derivative of pulegone, formed via hydrogenation. It lacks the isopropylidene group and is less toxic, commonly used in flavoring agents .
- Menthol (C₁₀H₂₀O, MW: 156.27): A secondary alcohol derived from menthone. Unlike pulegone, menthol is widely utilized for its cooling sensation and safety in cosmetics and pharmaceuticals .
*GRAS: Generally Recognized As Safe
Chemotypic Variations in Essential Oils
The concentration of this compound varies significantly across plant species and geographic regions:
- In Mentha subtomentella, it constitutes 50.48% of the essential oil .
- In Mentha pulegium from Biskra, Algeria, it accounts for 36.01% , replacing pulegone, which dominates in other regions (e.g., Bulgaria: 42.9–45.4% pulegone ) .
- In Ptychotis verticillata, it is a minor component (2.26%), overshadowed by p-Menth-1-en-8-ol (29.82%) .
This chemotypic diversity underscores the influence of environmental factors on terpene biosynthesis.
Functional Group Analogs: Piperitenone Oxide
Piperitenone oxide (C₁₀H₁₄O₂, MW: 166.22) is an epoxidized derivative of this compound. It shares the menthane skeleton but includes an additional oxygen atom in an epoxide ring, altering its reactivity and volatility . Unlike pulegone, piperitenone oxide is less studied for toxicity but shows promise in antifungal applications .
Comparison with Limonene
D-Limonene (C₁₀H₁₆, MW: 136.24), a cyclic monoterpene, is often found alongside this compound in essential oils. Key differences:
- Structure : Limonene lacks the ketone group, making it less polar.
- Applications : Limonene is widely used in cleaning agents and food flavoring, whereas this compound’s applications are restricted due to toxicity .
Biological Activity
p-Menth-4(8)-en-3-one, commonly known as piperitone, is a monoterpenoid with significant biological activity. It is primarily derived from various essential oils, particularly those of mint species. This compound has garnered attention for its diverse pharmacological properties, including antioxidant, antimicrobial, and potential therapeutic effects.
Chemical Structure
This compound has the molecular formula and features a cyclohexanone structure with a methyl group at position 5 and a propan-2-ylidene group at position 4(8) . Its structural characteristics contribute to its biological activities.
Antioxidant Activity
Recent studies have demonstrated that this compound exhibits notable antioxidant properties. Molecular docking studies have indicated strong binding affinities to glutathione reductase, an enzyme crucial for maintaining redox homeostasis in cells. The binding energy scores for this compound ranged between −6.3 to −6.7 kcal/mol, comparable to standard antioxidants like butylated hydroxytoluene (BHT) .
Table 1: Binding Affinities of this compound and Related Compounds
Compound | Binding Affinity (kcal/mol) |
---|---|
This compound | -6.3 to -6.7 |
Butylated Hydroxytoluene | -6.3 |
Caryophyllene | -6.7 |
Salvianolic Acid H | -8.5 |
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown that it effectively inhibits the growth of bacteria and fungi by disrupting key metabolic pathways.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of piperitone against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional antibiotics, indicating its potential as a natural antimicrobial agent .
Toxicological Profile
Despite its beneficial properties, the safety profile of this compound must be considered. Research indicates that high doses may lead to hepatotoxicity, particularly when derived from sources like pennyroyal oil which contains high levels of pulegone. Ingestion of large amounts can result in severe toxicity characterized by hepatic necrosis and other systemic effects .
Table 2: Toxicity Data from Case Studies
Study Reference | Dose (mg/kg) | Observed Effects |
---|---|---|
Anderson et al., 1996 | >250 | Death due to hepatic necrosis |
Gordon et al., 1982 | 400 | Decreased liver function markers |
Madyastha & Raj, 1994 | 100 | Increased serum ALAT |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antioxidant Mechanism : By inhibiting glutathione reductase, it helps maintain cellular antioxidant defenses.
- Antimicrobial Mechanism : It disrupts the folate synthesis pathway in bacteria by inhibiting dihydrofolate reductase (DHFR), leading to impaired bacterial growth .
- Fungal Inhibition : The compound also shows potential against fungal pathogens by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis .
Q & A
Q. Basic: What spectroscopic methods are recommended for identifying and assessing the purity of p-Menth-4(8)-en-3-one in essential oils?
Methodological Answer:
- Step 1: Use Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify volatile components. Reference retention indices and mass spectra libraries (e.g., NIST) for this compound (CAS 3391-90-0) .
- Step 2: Confirm enantiomeric purity via Chiral Chromatography or NMR spectroscopy , as stereoisomers like (R)- and (S)-pulegone may exhibit distinct bioactivities .
- Step 3: Quantify purity using High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 210–230 nm, comparing against certified reference standards .
Q. Basic: What are the safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Protocol 1: Use fume hoods and personal protective equipment (PPE) —nitrile gloves, lab coats, and safety goggles—to prevent dermal/ocular exposure. Avoid inhalation due to potential respiratory irritation .
- Protocol 2: Store in airtight, amber glass containers at 2–8°C to prevent oxidation and volatilization. Label containers with CAS 3391-90-0 and hazard symbols .
- Protocol 3: In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste per local regulations .
Q. Basic: Which extraction methods optimize yield of this compound from Mentha pulegium?
Methodological Answer:
- Method 1: Hydrodistillation (Clevenger apparatus) at 100°C for 3–4 hours yields ~36% this compound, as shown in GC-MS analyses of Algerian M. pulegium .
- Method 2: Supercritical CO₂ Extraction (40°C, 10 MPa) improves selectivity for oxygenated monoterpenes, reducing co-extraction of non-target hydrocarbons .
- Consideration: Pre-dry plant material to 10–15% moisture content to enhance terpene release .
Q. Advanced: How can researchers design experiments to evaluate the antifungal efficacy of this compound against plant pathogens?
Methodological Answer:
- Design 1: Use in vitro agar dilution assays with Fusarium spp. or Aspergillus spp. Test concentrations (0.1–2.0 mg/mL) and compare inhibition zones to controls (e.g., ketoconazole) .
- Design 2: Apply PICOT framework :
- Data Analysis: Use ANOVA with post-hoc Tukey tests to compare treatment effects .
Q. Advanced: How should researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Approach 1: Conduct systematic reviews to identify variability sources (e.g., plant chemotypes, extraction methods). For example, M. pulegium from Biskra, Algeria, contains 36% pulegone, while other regions may yield lower concentrations .
- Approach 2: Perform dose-response meta-analysis to reconcile discrepancies in toxicity thresholds. Adjust for confounding variables (e.g., solvent type in bioassays) .
- Validation: Replicate key studies under standardized conditions (e.g., OECD guidelines) to verify reproducibility .
Q. Advanced: What statistical and computational tools are suitable for modeling the pharmacokinetics of this compound?
Methodological Answer:
- Tool 1: Use Physiologically Based Pharmacokinetic (PBPK) modeling (e.g., GastroPlus®) to simulate absorption/distribution in mammalian systems, incorporating logP (2.1) and plasma protein binding data .
- Tool 2: Apply QSAR models to predict metabolite formation (e.g., menthofuran) and potential hepatotoxicity .
- Data Integration: Cross-validate models with in vivo rodent studies , measuring plasma concentrations via LC-MS/MS at 0, 1, 3, and 6 hours post-administration .
Properties
IUPAC Name |
(5R)-5-methyl-2-propan-2-ylidenecyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGWDASTMWDZIW-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C)C)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=C(C)C)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025975 | |
Record name | R-(+)-Pulegone | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pleasant odor between peppermint and camphor; [Merck Index] Clear light brown liquid; [Sigma-Aldrich MSDS], Solid, Colourless to yellow liquid, herbaceous-minty, resinous odour | |
Record name | Pulegone | |
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Record name | Pulegone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
224 °C, BP: 151-153 °C at 100 mm Hg; 103 °C at 17 mm Hg; 84 °C at 6 mm Hg, 220.00 to 222.00 °C. @ 760.00 mm Hg | |
Record name | Pulegone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |
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Record name | Pulegone | |
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Solubility |
Practically insoluble in water, Miscible with alcohol. ether, chloroform, insoluble in water; soluble in oils; miscible to soluble in alcohol, miscible (in ethanol) | |
Record name | Pulegone | |
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Record name | Pulegone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.9323 at 20 °C, 0.927-0.939 | |
Record name | Pulegone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8146 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pulegone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/613/ | |
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Vapor Pressure |
138.0 [mmHg], 0.123 mm Hg at 25 °C (extrapolated) | |
Record name | Pulegone | |
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Record name | Pulegone | |
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Color/Form |
Oil, Oily liquid | |
CAS No. |
89-82-7 | |
Record name | (+)-Pulegone | |
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Record name | Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, (5R)- | |
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Record name | p-menth-4(8)-en-3-one | |
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URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Pulegone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035604 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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